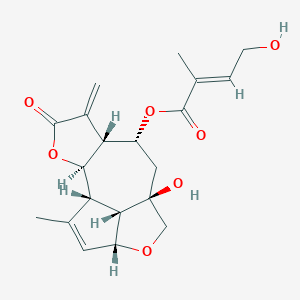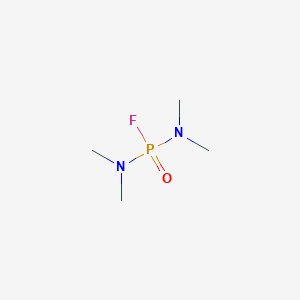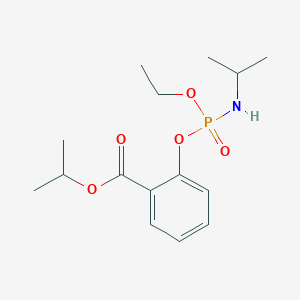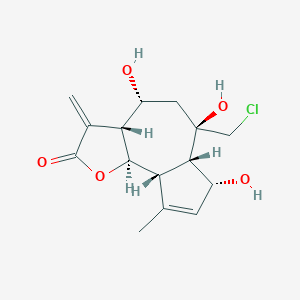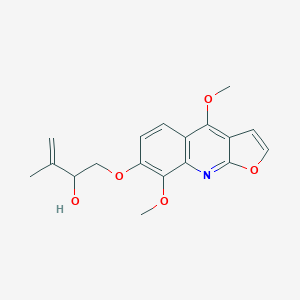![molecular formula C10H17N3O2S B150202 Ethyl [(5-tert-butyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate CAS No. 126910-62-1](/img/structure/B150202.png)
Ethyl [(5-tert-butyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [(5-tert-butyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate is a chemical compound that has gained increasing attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Ethyl [(5-tert-butyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or proteins that are involved in disease processes.
Effets Biochimiques Et Physiologiques
Ethyl [(5-tert-butyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate has been shown to have various biochemical and physiological effects. For example, it has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, the compound has been shown to have antioxidant properties and may help protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Ethyl [(5-tert-butyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate in lab experiments is its high purity and stability. Additionally, the compound is relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that the compound may not be suitable for all types of experiments, and further research is needed to determine its full range of applications.
Orientations Futures
There are many potential future directions for research on Ethyl [(5-tert-butyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate. Some possible areas of investigation include:
- Further studies on the compound's mechanism of action and potential targets for drug development
- Investigations into the compound's potential as a treatment for various diseases, including cancer, diabetes, and inflammation
- Studies on the compound's toxicity and safety profile
- Investigations into the compound's potential as an antioxidant or anti-aging agent
- Studies on the compound's interactions with other drugs and compounds
Overall, Ethyl [(5-tert-butyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate is a promising compound with many potential applications in scientific research. Further investigation is needed to fully understand its properties and potential uses.
Méthodes De Synthèse
The synthesis of Ethyl [(5-tert-butyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate involves the reaction between ethyl 2-bromoacetate and 5-tert-butyl-1H-1,2,4-triazole-3-thiol in the presence of a base such as potassium carbonate. The reaction occurs at room temperature and yields the desired product with high purity.
Applications De Recherche Scientifique
Ethyl [(5-tert-butyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate has been used in various scientific research applications. One of its primary uses is in the field of medicinal chemistry, where it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, diabetes, and inflammation.
Propriétés
Numéro CAS |
126910-62-1 |
|---|---|
Nom du produit |
Ethyl [(5-tert-butyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate |
Formule moléculaire |
C10H17N3O2S |
Poids moléculaire |
243.33 g/mol |
Nom IUPAC |
ethyl 2-[(5-tert-butyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate |
InChI |
InChI=1S/C10H17N3O2S/c1-5-15-7(14)6-16-9-11-8(12-13-9)10(2,3)4/h5-6H2,1-4H3,(H,11,12,13) |
Clé InChI |
FPYDVQKSPYFIAT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CSC1=NNC(=N1)C(C)(C)C |
SMILES canonique |
CCOC(=O)CSC1=NNC(=N1)C(C)(C)C |
Synonymes |
3-(1,1-dimethylethyl)-5-(ethoxycarboxy)-methylthio-1,2,4-triazole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



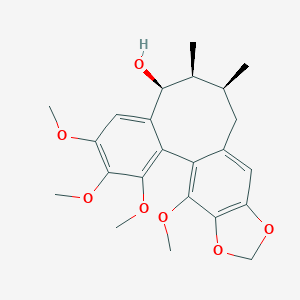
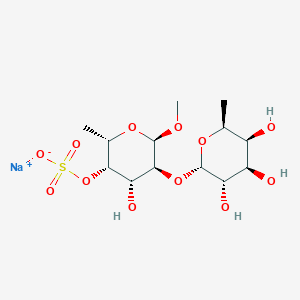
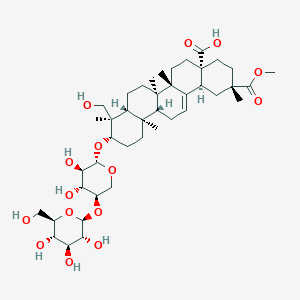
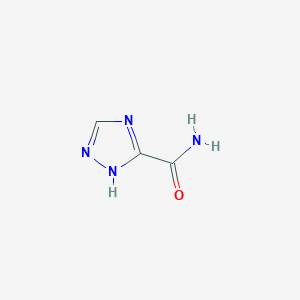

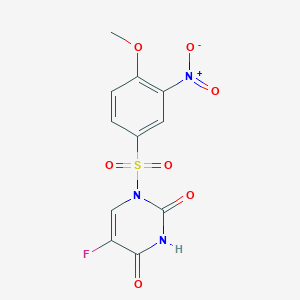
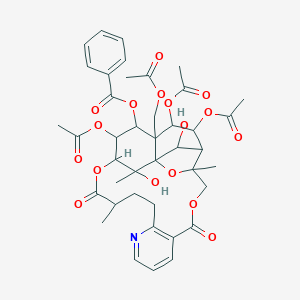
![2-[(2-Methylsulfonylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide](/img/structure/B150140.png)
